2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid
CAS No.:
Cat. No.: VC18641985
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10? |
| Standard InChI Key | BCLVLFKRDPXIQB-ULKQDVFKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)C2CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclo[3.1.1]heptane core, a seven-membered ring system comprising two fused cyclohexane rings with bridgehead nitrogen. Key structural attributes include:
-
Boc-protected amine: The tert-butoxycarbonyl group at the 3-position shields the amine during synthetic workflows .
-
Acetic acid side chain: A carboxylic acid moiety at the 6-position enables conjugation or further functionalization .
The SMILES notation (O=C(N1C[C@@H]2C[C@H](C1)[C@@H]2CC(=O)O)OC(C)(C)C) confirms the endo configuration of the Boc group and the stereochemical arrangement of the bicyclic system .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₂₁NO₄ | |
| Molecular weight | 255.31 g/mol | |
| CAS number | 2725790-96-3 | |
| MDL number | MFCD27979119 |
Synthetic Pathways
Retrosynthetic Analysis
The bicyclo[3.1.1]heptane framework is typically assembled via intramolecular cyclization or transition-metal-catalyzed C–H activation. A plausible route involves:
-
Formation of the azabicyclo core: Cycloaddition or radical-mediated ring closure, as seen in analogous systems .
-
Boc protection: Introducing the tert-butoxycarbonyl group under Schotten-Baumann conditions .
-
Side-chain elaboration: Oxidation or hydrolysis to install the acetic acid moiety .
Key Synthetic Challenges
-
Stereochemical control: Ensuring endo selectivity during bicyclo[3.1.1]heptane formation requires chiral auxiliaries or asymmetric catalysis .
-
Functional group compatibility: The Boc group’s stability under acidic/basic conditions must align with subsequent steps .
Table 2: Representative Synthetic Steps from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Bu₃SnH, AIBN, reflux | 30% | |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 85% | |
| Carboxylic acid formation | KMnO₄, H₂O, rt | 72% |
Applications in Drug Discovery
Conformational Restriction in Peptide Design
The rigid bicyclo[3.1.1]heptane system reduces peptide backbone flexibility, enhancing target binding affinity and metabolic stability. Analogous CRAAs have been employed in:
-
Antiviral agents: Stabilizing β-turn motifs in protease inhibitors .
-
Neurological therapeutics: Modulating glutamate receptor interactions .
| Packsize | Price (USD) | Availability |
|---|---|---|
| 100 mg | $320 | Global stock |
| 1 g | $1,069 | 1–2 weeks lead time |
Future Directions
-
Stereoselective synthesis: Developing catalytic asymmetric methods to access enantiopure material.
-
Bioconjugation studies: Exploring click chemistry or amide coupling to generate peptide-drug conjugates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume